pentasodium;[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]methyl-hydroxyphosphinate;samarium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium Sm 153 lexidronam pentasodium is a radiopharmaceutical used primarily for the treatment of pain associated with bone metastases. It is a complex of the radioisotope samarium-153 with ethylene diamine tetramethylene phosphonate (EDTMP). This compound is known for its ability to target areas of high bone turnover, such as those affected by metastatic cancer, and deliver localized radiation therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Samarium Sm 153 lexidronam pentasodium involves the mixing of a filtered samarium chloride solution with a filter-sterilized calcium/sodium EDTMP solution. This mixture is then autoclaved at 121°C for several minutes . The batch size is adjusted according to the specific requirements of the production process.
Industrial Production Methods
In an industrial setting, the production of Samarium Sm 153 lexidronam pentasodium follows a similar process but on a larger scale. The samarium chloride and EDTMP solutions are prepared in large quantities, mixed, and then subjected to autoclaving. The final product is dispensed into vials and stored under controlled conditions until use .
Chemical Reactions Analysis
Types of Reactions
Samarium Sm 153 lexidronam pentasodium primarily undergoes radiolytic reactions due to the radioactive nature of samarium-153. The radioisotope decays by emitting beta particles, which can induce various chemical changes in the surrounding environment .
Common Reagents and Conditions
The primary reagent involved in the preparation of Samarium Sm 153 lexidronam pentasodium is EDTMP, which acts as a chelating agent to bind the samarium-153 isotope. The reaction conditions typically involve aqueous solutions and controlled temperatures to ensure the stability of the final product .
Major Products Formed
The major product formed from the preparation of Samarium Sm 153 lexidronam pentasodium is the chelated complex itself. The radiolytic decay of samarium-153 results in the emission of beta particles, which can interact with nearby molecules and potentially form secondary radiolytic products .
Scientific Research Applications
Samarium Sm 153 lexidronam pentasodium has several important applications in scientific research and medicine:
Cancer Treatment: It is used to relieve pain in patients with bone metastases from cancers such as prostate, breast, and lung cancer
Radiopharmaceutical Research: The compound is studied for its potential in targeted radionuclide therapy, where it can deliver localized radiation to cancerous tissues while minimizing damage to healthy tissues.
Mechanism of Action
Samarium Sm 153 lexidronam pentasodium targets areas of high bone turnover by binding to hydroxyapatite in the bone matrix. The radioisotope samarium-153 emits beta particles, which deliver localized radiation to the affected areas. This radiation helps to alleviate pain by destroying cancerous cells and reducing tumor burden . The compound’s affinity for bone tissue ensures that the radiation is concentrated in the areas where it is most needed .
Comparison with Similar Compounds
Samarium Sm 153 lexidronam pentasodium is unique among radiopharmaceuticals due to its specific targeting of bone tissue and its use of the samarium-153 isotope. Similar compounds include:
Strontium-89 Chloride: Another radiopharmaceutical used for bone pain palliation, but it has different pharmacokinetics and biodistribution.
Rhenium-186 Hydroxyethylidene Diphosphonate: Used for similar purposes but with different radiation properties and clinical applications.
Samarium Sm 153 lexidronam pentasodium stands out due to its high bone affinity and the specific therapeutic benefits of the samarium-153 isotope .
Properties
Molecular Formula |
C6H13N2Na5O12P4Sm-2 |
---|---|
Molecular Weight |
694.4 g/mol |
IUPAC Name |
pentasodium;[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]methyl-hydroxyphosphinate;samarium |
InChI |
InChI=1S/C6H20N2O12P4.5Na.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;5*+1;/p-7 |
InChI Key |
NSIATQGMQRDOCS-UHFFFAOYSA-G |
Canonical SMILES |
C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Sm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.